1-(2-bromobenzoyl)-3-methylpiperidine physical and chemical properties
1-(2-bromobenzoyl)-3-methylpiperidine physical and chemical properties
An In-Depth Technical Guide to 1-(2-Bromobenzoyl)-3-Methylpiperidine: Synthesis, Physicochemical Profiling, and Pharmacological Utility
Executive Summary
The rational design of small-molecule therapeutics frequently relies on versatile, structurally robust scaffolds. 1-(2-bromobenzoyl)-3-methylpiperidine represents a highly specialized benzamide derivative that merges the conformational flexibility of a substituted piperidine ring with the steric and electronic unique properties of an ortho-brominated aromatic system[1]. While simple benzoylpiperidines have been extensively documented as critical building blocks for analgesics, anti-inflammatory agents, and dual-target inhibitors (e.g., acetylcholinesterase and serotonin transporters)[2][3], the specific incorporation of an ortho-bromine atom introduces a heavy-atom effect and a potential vector for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[4].
This whitepaper provides a comprehensive, peer-grounded analysis of 1-(2-bromobenzoyl)-3-methylpiperidine, detailing its physicochemical properties, self-validating synthetic workflows, and downstream applications in drug discovery.
Physicochemical and Structural Profiling
The physical and chemical behavior of 1-(2-bromobenzoyl)-3-methylpiperidine is dictated by its two primary sub-structures: the highly flammable, basic 3-methylpiperidine[5][6] and the electrophilic 2-bromobenzoyl moiety[4]. Upon amidation, the resulting tertiary amide loses the basicity of the piperidine nitrogen, resulting in a neutral, lipophilic molecule[7].
Table 1: Computed and Derived Physicochemical Properties
| Property | Value | Causality / Structural Basis |
|---|---|---|
| Molecular Formula | C13H16BrNO | Derived from the condensation of C6H13N and C7H4BrClO. |
| Molecular Weight | 282.18 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5). |
| Physical State | Viscous oil to low-melting solid | The asymmetric 3-methyl substitution disrupts crystal packing compared to unsubstituted 1-benzoylpiperidine (which melts at 48–52 °C)[2]. |
| Lipophilicity (XLogP3) | ~3.2 (Estimated) | The addition of the lipophilic bromine atom and methyl group increases the partition coefficient relative to baseline benzoylpiperidine (XLogP3 = 2.2)[7]. |
| Hydrogen Bond Donors | 0 | The tertiary amide nitrogen lacks a proton, rendering it a pure H-bond acceptor[7]. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen serves as the sole H-bond acceptor. |
| Solubility Profile | Soluble in DCM, EtOAc, MeOH | The hydrophobic aromatic and aliphatic rings render it insoluble in water but highly soluble in mid-polar to non-polar organic solvents. |
Mechanistic Synthesis & Self-Validating Protocol
The most efficient route to synthesize 1-(2-bromobenzoyl)-3-methylpiperidine is via a modified Schotten-Baumann amidation or a non-aqueous acylation using 2-bromobenzoyl chloride and 3-methylpiperidine[4][8].
Causality in Experimental Design
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Temperature Control (0 °C to RT): The reaction between an acyl chloride and a secondary amine is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation and minimizes the formation of colored oxidative impurities[8].
-
Base Selection (Triethylamine/Pyridine): A non-nucleophilic base is required to scavenge the HCl byproduct. Without it, the basic 3-methylpiperidine would be protonated, halting the reaction at 50% theoretical yield[8].
-
Dropwise Addition: Slowly introducing the electrophile ensures the amine is always in excess relative to the unreacted acyl chloride, preventing diacylation or polymerization pathways[8].
Step-by-Step Synthetic Methodology
This protocol is designed as a self-validating system , meaning in-process controls (IPCs) dictate the progression of the workflow, ensuring absolute trustworthiness of the final product.
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpiperidine (1.0 mmol, 99% purity)[9] and triethylamine (1.5 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes under an inert argon atmosphere.
-
Electrophilic Addition: Dissolve 2-bromobenzoyl chloride (1.1 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
-
Self-Validation (IPC): Extract a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS. Validation Checkpoint: Proceed to step 6 ONLY if the 3-methylpiperidine peak/spot is completely consumed (>95% conversion). If unreacted amine remains, add 0.1 mmol of 2-bromobenzoyl chloride and stir for an additional 30 minutes.
-
Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 to neutralize residual acid[4]. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer with brine (20 mL) to remove residual water.
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the pure amide.
Caption: Self-validating synthetic workflow for 1-(2-bromobenzoyl)-3-methylpiperidine via Schotten-Baumann amidation.
Analytical Characterization (E-E-A-T Standards)
To ensure scientific integrity, the synthesized compound must be rigorously characterized. Based on the structural motifs of piperidine amides and brominated aromatics[3][10], the expected analytical profile is as follows:
-
1H-NMR (400 MHz, CDCl3): The spectrum will exhibit significant rotational isomerism (rotamers) due to the restricted rotation around the tertiary amide C-N bond, a hallmark of N-acylpiperidines[3]. Expect broad or doubled signals for the piperidine protons. The aromatic region will show four distinct protons between δ 7.10–7.60 ppm, with the proton adjacent to the bromine atom appearing furthest downfield (approx. δ 7.55 ppm, doublet)[3]. The methyl group will appear as a doublet around δ 0.85–0.95 ppm.
-
13C-NMR (101 MHz, CDCl3): The defining amide carbonyl carbon will resonate at approximately δ 168.0–170.0 ppm[3]. The carbon attached to the bromine (C-Br) will appear uniquely shielded in the aromatic region, typically around δ 119.0–121.0 ppm.
-
High-Resolution Mass Spectrometry (HRMS-ESI): The presence of the bromine isotope will result in a characteristic 1:1 doublet in the mass spectrum. Calculated for C13H17BrNO [M+H]+: m/z ~282.049 and 284.047.
-
Infrared Spectroscopy (FT-IR): A strong, sharp absorption band at ~1630–1650 cm⁻¹ will confirm the presence of the tertiary amide carbonyl stretch, while the absence of a peak above 3200 cm⁻¹ validates the complete consumption of the secondary amine (N-H stretch)[3].
Applications in Drug Development and Pharmacology
The 1-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized to target G-Protein Coupled Receptors (GPCRs), such as the serotonin 5-HT receptors and cannabinoid CB2 receptors[3][9].
The addition of the ortho-bromine in 1-(2-bromobenzoyl)-3-methylpiperidine serves two distinct purposes in drug design:
-
Steric Shielding: The bulky bromine atom forces the aromatic ring out of coplanarity with the amide bond, locking the molecule into a specific 3D conformation that can enhance target receptor selectivity.
-
Synthetic Intermediate: The aryl bromide is an ideal handle for late-stage functionalization via Palladium-catalyzed cross-coupling (e.g., forming biaryl compounds or incorporating alkynes to synthesize 1-aminoisoquinolines)[4][11].
Caption: Pharmacological signaling pathway of piperidine benzamide derivatives modulating GPCR targets.
Safety, Handling, and Regulatory Compliance
When handling the precursors and the final synthesized compound, stringent safety protocols must be adhered to, as the starting materials possess significant hazard profiles.
Table 2: Hazard Identification and Safety Protocols
| Chemical Entity | Primary GHS Hazards | Handling Requirements |
|---|---|---|
| 3-Methylpiperidine | Highly Flammable (H225), Skin Corr. (H314), STOT SE 3 (H335)[5][9] | Handle in a fume hood. Keep away from ignition sources. Use ABEK-rated respirator filters[6][9]. |
| 2-Bromobenzoyl Chloride | Corrosive, Causes severe skin burns and eye damage | Reacts violently with water. Store under inert gas. Use heavy-duty nitrile gloves[4]. |
| 1-(2-Bromobenzoyl)-3-methylpiperidine | Suspected Eye Dam. 1 (H318) (Extrapolated from 1-benzoylpiperidine)[7] | Standard PPE (lab coat, safety goggles, nitrile gloves). Dispose of organic waste in halogenated waste streams. |
References
- ChemicalBook. 1-(2-bromobenzoyl)-3-methylpiperidine CAS.
- PubChem. Benzoylpiperidine | C12H15NO | CID 69892. National Institutes of Health.
- Benchchem. Synthesis of 2-Bromo-N-phenylbenzamide. Technical Support Center.
- PubChem. 3-Methylpiperidine | C6H13N | CID 79081. National Institutes of Health.
- Sigma-Aldrich. 3-Methylpiperidine 99%. MilliporeSigma.
- CAMEO Chemicals. 3-METHYLPIPERIDINE. NOAA.
- ACS Publications. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides. The Journal of Organic Chemistry.
- Chem-Impex. 1-Benzoylpiperidine Applications.
- MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors.
- White Rose University Consortium. Sustainable Methods for the Chemical Synthesis of Amides.
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Caption: Acylation of 3-methylpiperidine with 2-bromobenzoyl chloride.
Caption: Competing hydrolysis of 2-bromobenzoyl chloride.
